
methyl (3R)-3-amino-3-(4-methylphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3R)-3-amino-3-(4-methylphenyl)propanoate is an organic compound that belongs to the class of amino acid esters. It is characterized by the presence of an amino group, a methyl group, and a propanoate ester group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-3-(4-methylphenyl)propanoate can be achieved through several methods. One common approach involves the esterification of (3R)-3-amino-3-(4-methylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (3R)-3-amino-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino esters.
Applications De Recherche Scientifique
Methyl (3R)-3-amino-3-(4-methylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl (3R)-3-amino-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate
- Methyl (3R)-3-amino-3-(4-methoxyphenyl)propanoate
- Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate
Uniqueness
Methyl (3R)-3-amino-3-(4-methylphenyl)propanoate is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural feature can result in distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
1213648-97-5 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
methyl (3R)-3-amino-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C11H15NO2/c1-8-3-5-9(6-4-8)10(12)7-11(13)14-2/h3-6,10H,7,12H2,1-2H3/t10-/m1/s1 |
Clé InChI |
PNLNOOURNGVKGL-SNVBAGLBSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@@H](CC(=O)OC)N |
SMILES canonique |
CC1=CC=C(C=C1)C(CC(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11729972.png)
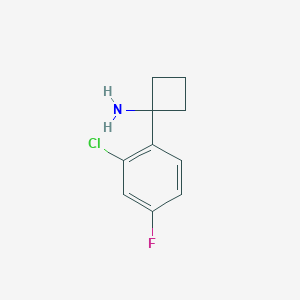
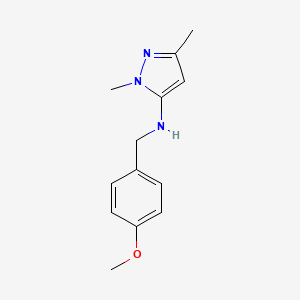

![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11730013.png)
![4-[(R)-methylsulfinyl]butan-1-amine](/img/structure/B11730021.png)
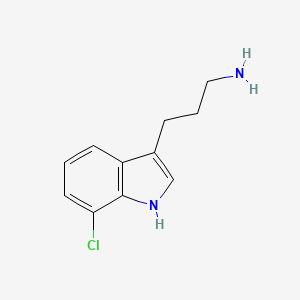
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[2-(dimethylamino)ethyl]amine](/img/structure/B11730024.png)
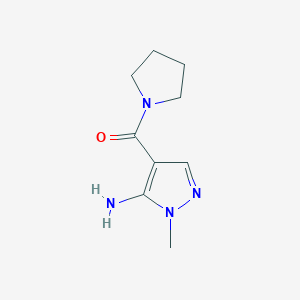
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11730032.png)
![N-[(4-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11730037.png)
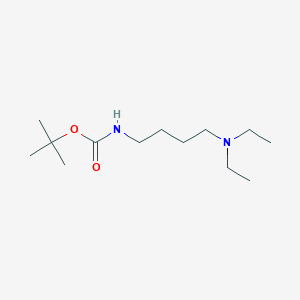
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11730050.png)
![5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11730051.png)
